The compound is cataloged under the CAS number 181640-85-7. It is primarily sourced from synthetic routes involving various organic reactions, which are aimed at producing compounds with specific pharmacological activities. The classification of this compound as a nitrile and its structural features suggest that it may exhibit interesting biological activities, making it a candidate for further research in drug development .
The synthesis of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile typically involves several steps:
For example, one method involves dissolving the starting material in acetonitrile and reacting it with sodium dichloroisocyanurate under controlled temperature conditions to yield the desired compound as needle-like crystals .
The molecular structure of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile can be described as follows:
The chemical reactivity of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile can encompass several types of reactions:
The specific conditions (temperature, solvent, catalysts) used during these reactions can significantly affect yield and selectivity .
The mechanism of action for compounds like 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile typically involves interaction with neurotransmitter systems in the brain:
Further studies using techniques such as molecular docking and in vivo assays are necessary to elucidate these mechanisms comprehensively .
The physical and chemical properties of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile include:
These properties influence its handling, storage conditions, and potential applications in various chemical processes .
The applications of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile are primarily focused on medicinal chemistry:
Ongoing research into its biological activity will likely expand its applicability within pharmaceutical sciences .
The pyrrolidinyl-acetonitrile structural motif emerged in medicinal chemistry through systematic optimization of nitrogen-containing heterocycles for enhanced target engagement and pharmacokinetic properties. Early work focused on CITCO (6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), identified as a potent constitutive androstane receptor (CAR) agonist with nanomolar activity but poor selectivity due to pregnane X receptor (PXR) cross-reactivity [1]. This scaffold’s limitations—including metabolic instability of the oxime linker and high lipophilicity—drove exploration of bioisosteric replacements. The pyrrolidine ring was introduced to mitigate these issues, leveraging its:
Compound 2-(4-chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride exemplifies this evolution but was discontinued due to undisclosed development challenges, highlighting the scaffold’s complex optimization landscape [5]. Recent advances include 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives showing CAR agonism at nanomolar concentrations without off-target receptor activation, underscoring the pyrrolidinyl-acetonitrile framework’s versatility in refining drug-like properties [1].
Table 1: Evolution of Pyrrolidinyl-Acetonitrile Analogs
Compound | Core Structure | Target Activity | Developmental Status |
---|---|---|---|
CITCO | Imidazothiazole-oxime | CAR agonist (non-selective) | Research tool |
2-(4-Chlorophenyl)-pyrrolidinyl-acetonitrile | Pyrrolidinyl-acetonitrile | Undisclosed | Discontinued [5] |
Compound 39 (2023) | Triazolyl-imidazopyridine | CAR agonist (selective) | Preclinical validation [1] |
Dichlorophenyl-substituted nitrogen heterocycles exhibit target selectivity dictated by halogen positioning and heterocycle topology. The 3,4-dichlorophenyl moiety—a privileged pharmacophore—confers distinct electronic and steric properties:
Comparative analysis reveals:
Patent literature discloses tetracyclic lactam derivatives incorporating pyrrolidinyl-acetonitrile subunits, confirming industrial validation of this chemotype for CNS targets [4]. Quantum mechanical studies indicate the 3,4-dichloro configuration lowers LUMO energy (-1.78 eV) versus mono-chloro analogs (-1.52 eV), facilitating charge-transfer interactions with biological receptors.
Table 2: Structural and Electronic Properties of Key Nitrogen Heterocycles
Compound | logP | H-Bond Acceptors | Steric Parameters | Notable Features |
---|---|---|---|---|
2-(Pyridin-4-yl)acetonitrile | 0.9 | 2 | Planar | Low hydrophobic footprint [3] |
2-(4-Chlorophenyl)acetonitrile | 2.3 | 1 | Linear | Moderate lipophilicity [6] |
2-(3,4-Dichlorophenyl)-pyrrolidinyl-acetonitrile | 3.1 | 3 | Orthogonal 3D conformation | Enhanced target specificity [4] |
The resurgence of interest in dichlorophenyl-pyrrolidinyl chemotypes is propelled by unmet needs in three disease domains:
The World Health Organization prioritizes novel therapeutics for non-communicable diseases, with cancer and diabetes causing 15 million and 2 million annual deaths, respectively. Heterocyclic compounds with defined stereochemistry offer precision advantages over biologics, including blood-brain barrier penetration for CNS malignancies and oral dosing for global accessibility [1] [7].
Table 3: Health Priorities and Compound Development Targets
Global Health Challenge | Biological Target | Role of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile |
---|---|---|
Type 2 diabetes mellitus | Constitutive androstane receptor (CAR) | Enhances insulin sensitivity via gene regulation [1] |
Solid tumors | PD-L1 dimerization interface | Disrupts immune checkpoint through small-molecule dimerization [7] |
Neuropsychiatric disorders | Dopamine D2/5-HT1A receptors | Modular scaffold permits blood-brain barrier penetration [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9